molecular formula C22H25N3O2 B11317044 2-(2,3-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide

2-(2,3-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B11317044
M. Wt: 363.5 g/mol
InChI Key: IRYQTSQAJUDMTF-UHFFFAOYSA-N
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Description

2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a phenoxy group, a pyrazole ring, and a propanamide moiety

Preparation Methods

The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves several steps. The general synthetic route includes the following steps:

    Formation of the Phenoxy Group: The phenoxy group is typically introduced through a nucleophilic substitution reaction involving a suitable phenol derivative and a halogenated precursor.

    Construction of the Pyrazole Ring: The pyrazole ring is synthesized via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the pyrazole derivative and a suitable carboxylic acid or its derivative.

Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE include:

The uniqueness of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]propanamide

InChI

InChI=1S/C22H25N3O2/c1-15-8-10-19(11-9-15)14-25-21(12-13-23-25)24-22(26)18(4)27-20-7-5-6-16(2)17(20)3/h5-13,18H,14H2,1-4H3,(H,24,26)

InChI Key

IRYQTSQAJUDMTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C(C)OC3=CC=CC(=C3C)C

Origin of Product

United States

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